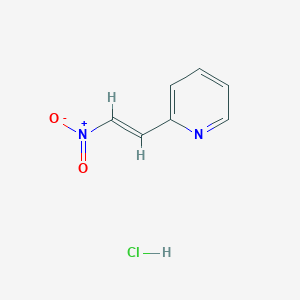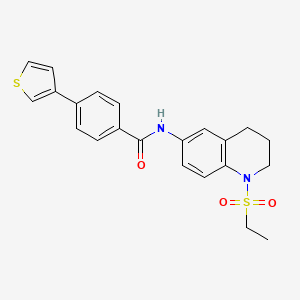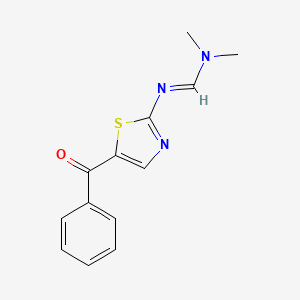
2-(2-Nitroethenyl)pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitroethenyl)pyridine hydrochloride is a chemical compound with the CAS Number: 1082693-24-0 . It has a molecular weight of 186.6 . The IUPAC name for this compound is 2-[(E)-2-nitroethenyl]pyridine hydrochloride .
Molecular Structure Analysis
The InChI code for 2-(2-Nitroethenyl)pyridine hydrochloride is 1S/C7H6N2O2.ClH/c10-9(11)6-4-7-3-1-2-5-8-7;/h1-6H;1H/b6-4+; . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2-(2-Nitroethenyl)pyridine hydrochloride is a powder . It has a melting point of 135-138 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Photochromic Properties and Photon-based Electronics
A key area of interest is the photochromic properties of ortho-nitrobenzylpyridines, closely related to 2-(2-Nitroethenyl)pyridine hydrochloride. These compounds exhibit significant photochromic activity in solid states, which is crucial for photon-based electronics. The mechanism involves an intramolecular transfer of benzylic proton to pyridyl nitrogen, facilitated by the ortho-nitro group. This unique characteristic paves the way for their application in developing photon-based electronic devices, owing to their small structural change during photoreactions and inherent polystability (Naumov, 2006).
Corrosion Inhibition
The derivatives of pyridine, including structures akin to 2-(2-Nitroethenyl)pyridine hydrochloride, have been identified as effective anticorrosive materials. They exhibit excellent capability in preventing metallic corrosion due to their ability to adsorb and form stable chelating complexes with metallic surfaces. This is particularly beneficial in enhancing the durability and lifespan of various metals used in industrial applications, showcasing the importance of pyridine derivatives in corrosion prevention strategies (Verma, Quraishi, & Ebenso, 2020).
Medicinal and Chemosensing Applications
Pyridine derivatives, by extension, including those related to 2-(2-Nitroethenyl)pyridine hydrochloride, play a pivotal role in medicinal chemistry and chemosensing. They are renowned for their broad spectrum of biological activities, such as antibacterial, antifungal, and anticancer properties. Furthermore, these compounds are highly effective as chemosensors due to their affinity for various ions and neutral species, marking a significant advancement in analytical chemistry for environmental, agricultural, and biological sample analyses (Abu-Taweel et al., 2022).
Catalysis and Organic Synthesis
The versatility of heterocyclic N-oxide molecules, derived from pyridine, highlights their importance in organic synthesis, catalysis, and drug development. These compounds serve as crucial intermediates and catalysts in forming metal complexes and facilitating asymmetric synthesis. Their biological significance is further underscored by their potential in medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. This underscores the essential role of pyridine derivatives in advancing both chemistry and pharmacology (Li et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(E)-2-nitroethenyl]pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2.ClH/c10-9(11)6-4-7-3-1-2-5-8-7;/h1-6H;1H/b6-4+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYSHWKDPICFRR-CVDVRWGVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitroethenyl)pyridine hydrochloride | |
CAS RN |
1082693-24-0 |
Source


|
| Record name | 2-[(E)-2-nitroethenyl]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2558005.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2558007.png)
![3-(Dimethylamino)phenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2558008.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B2558010.png)
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2558011.png)
![N-(4-bromo-2-methyl-phenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide](/img/structure/B2558012.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2558014.png)
![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2558019.png)
![N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2558020.png)

![3-(3,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2558023.png)


